tert-Butyl 1-phenylethylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(11-8-6-5-7-9-11)14-12(15)16-13(2,3)4/h5-10H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIRCKJMSPMDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343660 | |
| Record name | Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33036-40-7 | |
| Record name | Carbamic acid, (1-phenylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 1 Phenylethylcarbamate and Its Analogs
Enantioselective Synthesis Strategies and Stereocontrol Mechanisms
The synthesis of specific enantiomers of tert-butyl 1-phenylethylcarbamate is of paramount importance. Enantioselective synthesis strategies are designed to produce a single, desired stereoisomer, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures.
Asymmetric Catalysis in Carbamate (B1207046) Formation
Asymmetric catalysis introduces a chiral catalyst to a reaction to stereoselectively guide the formation of the product. In the context of carbamate synthesis, this often involves creating a key stereocenter in a precursor molecule.
A notable strategy involves the N-H insertion reaction of vinyldiazoacetates with tert-butyl carbamate. nih.gov This reaction can be cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid (SPA). nih.gov This dual catalytic system operates under mild and neutral conditions, demonstrating high efficiency with a turnover frequency exceeding 6000 h⁻¹, excellent yields (61–99%), and high enantioselectivity (83–98% ee). nih.gov The reaction's practicality is highlighted by its successful execution on a gram scale. nih.gov
Another powerful method is the asymmetric Mannich reaction. For instance, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, an analog, was achieved through an asymmetric Mannich reaction, yielding a product with an enantiomeric ratio greater than 99:1. orgsyn.org Organocatalysis, using natural amino acids like proline, exemplifies this approach. Proline's bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to form a nucleophilic enamine intermediate while simultaneously activating an electrophile through hydrogen bonding, all within a stereochemically defined transition state. youtube.com
Rhodium-catalyzed asymmetric carbometallation represents another frontier. This method has been applied to the synthesis of complex, chiral cyclobutanes, which are valuable synthetic intermediates. nih.gov The process involves the reaction of cyclobutenes with arylboronic acids, where the initial stereoselective carborhodation dictates the final product's configuration. nih.gov
Table 1: Asymmetric Catalysis for Carbamate Synthesis Analogs
| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Dirhodium(II) carboxylate / Chiral Spiro Phosphoric Acid | N-H Insertion | Vinyldiazoacetates, tert-butyl carbamate | 83–98% | nih.gov |
| Proline | Mannich Reaction | Aldehydes, Ketones, tert-butyl carbamate | >99:1 dr | orgsyn.org |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages existing stereocenters to build more complex chiral molecules.
A common and direct method for synthesizing (S)-tert-butyl 1-phenylethylcarbamate starts with commercially available (S)-1-phenylethylamine. evitachem.com The reaction involves treating the chiral amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534). This straightforward reaction proceeds with high yield and preserves the stereochemical integrity of the starting material. evitachem.com
Similarly, enantiopure analogs can be synthesized from other chiral precursors. For example, the synthesis of tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate begins with (S)-phenylglycinol. orgsyn.org In a more complex example, both enantiomers of the TRPML inhibitor trans-ML-SI3, which features a carbamate-protected aminocyclohexane core, were synthesized starting from commercially available (1S,2R)- and (1R,2S)-configured cis-2-aminocyclohexanols. d-nb.info This strategy relied on a controlled inversion of a stereocenter to achieve the desired trans configuration. d-nb.info
Enzyme-Mediated Biocatalytic Pathways
Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds. Enzymes, as natural chiral catalysts, can operate with exceptional chemo-, regio-, and enantioselectivity.
The enzymatic kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been successfully demonstrated using lipase (B570770) B from Candida antarctica (CAL-B). researchgate.net In this process, the enzyme selectively catalyzes a transesterification reaction on one of the enantiomers, allowing for the separation of the unreacted, optically pure enantiomer from the esterified product. researchgate.net This method was effective in resolving the carbamate to obtain both the (R)- and (S)-enantiomers in high optical purity. researchgate.net Molecular modeling studies have helped to elucidate the basis for such selectivity, showing how the substrate docks into the enzyme's active site. researchgate.net
Diastereoselective Synthesis and Separation Techniques
When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative configuration of these centers. If a mixture of diastereomers is formed, they can often be separated due to their different physical properties.
A diastereoselective synthesis of S-tert-butyl-beta-(trifluoromethyl)isocysteine, a fluorinated analog, has been reported. nih.gov The key step involves the diastereoselective reduction of an imino group using sodium borohydride (B1222165) in the presence of specific additives that direct the hydride attack from a particular face of the molecule. nih.gov
Once synthesized, diastereomers can be separated using standard laboratory techniques. Recrystallization is a powerful method for separating diastereomers on a large scale. For example, crude tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate can be purified from diastereomeric impurities through repeated recrystallizations from a dichloromethane (B109758)/hexanes solvent system. orgsyn.org For analytical and preparative-scale separations, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. It is routinely used to determine the enantiomeric or diastereomeric ratio of a product, as demonstrated in the analysis of an asymmetric Mannich reaction product which was found to have a ratio greater than 99:1. orgsyn.org
Multi-Step Synthetic Sequences and Chemical Transformations
The construction of this compound and its analogs involves a sequence of chemical reactions. The formation of the carbamate functional group itself is the cornerstone of these synthetic routes.
Formation of the Carbamate Linkage
The carbamate linkage is typically formed by reacting an amine with a suitable carbonylating agent that provides the tert-butoxycarbonyl (Boc) group.
The most prevalent and efficient method involves the use of di-tert-butyl dicarbonate (Boc₂O). evitachem.com The reaction is typically performed by adding Boc₂O to the amine (e.g., 1-phenylethylamine) in a suitable solvent such as dichloromethane or tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine or sodium hydroxide (B78521) to neutralize the acidic byproduct. evitachem.comorgsyn.org This method is widely used due to its high yields, mild reaction conditions, and the easy removal of byproducts. orgsyn.org
An alternative reagent is tert-butyl chloroformate. However, this reagent is more reactive and moisture-sensitive than Boc₂O. Another approach involves the use of tert-butyl phenyl carbonate, which can selectively react with primary amines in the presence of other amine functionalities. orgsyn.org
A less common but effective method for preparing tert-butyl carbamates from alcohols involves their reaction with sodium cyanate (B1221674) and trifluoroacetic acid. orgsyn.org This procedure provides a direct route to the carbamate from the corresponding alcohol.
Table 2: Common Reagents for Boc-Protection of Amines
| Reagent | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, THF) | High yield, mild conditions, stable reagent | evitachem.comorgsyn.org |
| tert-Butyl Chloroformate | Anhydrous conditions, Base (e.g., Et₃N) | High reactivity |
Introduction and Manipulation of the Phenylethyl Moiety
The core structure of this compound is built around the 1-phenylethylamine (B125046) backbone. The introduction of this chiral moiety is a critical step that dictates the stereochemistry of the final product. A primary and direct method involves the reaction of chiral (S)- or (R)-1-phenylethylamine with a suitable Boc-donating reagent. evitachem.com This approach ensures the incorporation of the desired enantiomer of the phenylethyl group from the outset.
In more complex syntheses, the phenylethyl moiety can be constructed or modified. For instance, the synthesis of analogs can start from precursors like (R)-(-)-2-phenylglycinol, which already contains a phenyl and a hydroxylated ethyl group. Subsequent reactions can then be employed to achieve the final 1-phenylethyl structure.
Furthermore, the phenylethyl group can be part of a larger molecular framework, as seen in the synthesis of poly(phenylacetylene)s bearing chiral phenylethyl carbamate residues. In such cases, a phenylacetylene (B144264) monomer containing the pre-formed phenylethyl carbamate is first synthesized and then polymerized. This demonstrates the versatility of introducing the phenylethyl carbamate moiety as a whole unit in the construction of more complex macromolecules.
Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in the synthesis of this compound and its analogs due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions. fishersci.co.ukmasterorganicchemistry.com The standard reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgjk-sci.com
The protection reaction is typically carried out by treating the amine, such as 1-phenylethylamine, with Boc₂O in the presence of a base. evitachem.com The choice of base and solvent can be tailored to the specific substrate and desired reaction conditions. Common bases include triethylamine, sodium hydroxide, and 4-dimethylaminopyridine (B28879) (DMAP), while solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (B52724) are frequently employed. evitachem.comfishersci.co.ukjk-sci.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine and byproducts that decompose to tert-butanol (B103910) and carbon dioxide. masterorganicchemistry.com
The strategic importance of the Boc group lies in its ability to prevent unwanted side reactions at the nitrogen atom while other chemical transformations are carried out on different parts of the molecule. evitachem.com For example, in a multi-step synthesis, the Boc group can protect the amine while modifications are made to the phenyl ring or the ethyl side chain.
Deprotection, or the removal of the Boc group, is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol (B129727). jk-sci.commdpi.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are stable to acid but labile to other conditions, such as hydrogenation (e.g., Cbz group) or base (e.g., Fmoc group). masterorganicchemistry.comorganic-chemistry.org This orthogonality is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functional groups.
Optimization of Reaction Conditions for Yield and Selectivity
Maximizing the yield and selectivity of this compound synthesis is a key focus of process development. This involves the systematic optimization of various reaction parameters, including temperature, solvent, catalyst, and the stoichiometry of reactants.
The choice of solvent can significantly impact reaction rates and yields. While solvents like dichloromethane and tetrahydrofuran are common, research into more environmentally benign options is ongoing. evitachem.comorgsyn.org The concentration of the reactants is another critical factor that is often optimized to drive the reaction to completion and minimize side product formation.
The selection of the base in the Boc-protection step is also crucial. While triethylamine is widely used, other bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as sodium bicarbonate can be employed to fine-tune the reaction's pH and prevent side reactions. fishersci.co.uknih.gov In some cases, coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) are used, particularly in the synthesis of more complex amide derivatives, to achieve high yields. nih.govresearchgate.net
Temperature control is essential for managing reaction kinetics and selectivity. While many Boc-protection reactions proceed efficiently at room temperature, cooling to 0 °C or heating may be necessary for specific substrates to control exotherms or accelerate slow reactions. nih.govresearchgate.net The following table summarizes optimized conditions for the synthesis of related carbamates, highlighting the range of parameters explored to achieve high yields.
| Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| (S)-1-phenylethylamine, di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temp. | Not specified | High | evitachem.com |
| 2-nitroaniline, (Boc)₂O | Triethylamine | Not specified | Not specified | Not specified | Moderate to good | researchgate.net |
| (1S)-2-amino-1-phenylethanol, (Boc)₂O | Triethylamine | Tetrahydrofuran | Room Temp. | 3 h | 94% | orgsyn.orgresearchgate.net |
| Benzoic acid, tert-butyl 2-aminophenylcarbamate | EDCI, HOBt, DIPEA | DMF | 0 °C to Room Temp. | 3.5 h | 74% (for 4a) | nih.gov |
Novel Synthetic Route Development and Process Intensification
The development of new synthetic routes for this compound and its analogs is driven by the need for more efficient, cost-effective, and environmentally friendly manufacturing processes. This includes the exploration of green chemistry principles and a focus on maximizing reaction efficiency.
Exploration of Green Chemistry Principles in Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the context of carbamate synthesis, this involves several key strategies. One major area of focus is the replacement of hazardous reagents. Traditional methods for carbamate synthesis often rely on highly toxic phosgene (B1210022) or its derivatives. nih.govresearchgate.net Modern approaches seek to avoid these reagents by utilizing safer alternatives.
A particularly attractive green alternative is the use of carbon dioxide (CO₂) as a C1 source. nih.govrsc.org CO₂ is non-toxic, abundant, and renewable. Syntheses have been developed where amines react with CO₂ and an alkylating agent to form carbamates, often facilitated by a base like cesium carbonate. organic-chemistry.orggoogle.com While this direct carboxylation is a significant step forward, challenges remain in achieving high efficiency and selectivity for all substrates.
Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free reaction conditions or the use of more environmentally benign solvents like water or ionic liquids. organic-chemistry.orgnih.gov For example, the N-tert-butyloxycarbonylation of amines has been successfully demonstrated under catalyst-free conditions in a water-acetone mixture, resulting in high yields and simplified workup procedures. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green synthesis. Esterases have been shown to be effective in the synthesis of carbamates in aqueous media, offering high selectivity and mild reaction conditions. nih.gov
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently "greener" as they generate less waste. Addition and rearrangement reactions are ideal from an atom economy perspective as they, in theory, incorporate all reactant atoms into the final product.
The standard synthesis of this compound from 1-phenylethylamine and di-tert-butyl dicarbonate is an addition reaction with good atom economy. The byproducts, tert-butanol and carbon dioxide, are relatively benign.
Calculation of Theoretical Atom Economy for the Synthesis of this compound:
Reactants:
1-Phenylethylamine (C₈H₁₁N): Molar Mass ≈ 121.18 g/mol
Di-tert-butyl dicarbonate (C₁₀H₁₈O₅): Molar Mass ≈ 218.25 g/mol
Product:
this compound (C₁₃H₁₉NO₂): Molar Mass ≈ 221.29 g/mol
Byproducts:
tert-Butanol (C₄H₁₀O): Molar Mass ≈ 74.12 g/mol
Carbon Dioxide (CO₂): Molar Mass ≈ 44.01 g/mol
Reaction: C₈H₁₁N + C₁₀H₁₈O₅ → C₁₃H₁₉NO₂ + C₄H₁₀O + CO₂
Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 = (221.29 / (121.18 + 218.25)) x 100 = (221.29 / 339.43) x 100 ≈ 65.2%
While a 65.2% atom economy is reasonable for this type of transformation, synthetic routes with even higher efficiency are continuously being sought. Process intensification, which aims to improve the efficiency of chemical processes, can be achieved by using catalytic methods that reduce the need for stoichiometric reagents or by developing one-pot procedures that minimize intermediate isolation steps, thereby reducing solvent use and potential product loss. The development of catalytic cycles, for example using transition metals or organocatalysts, for carbamate formation is an active area of research that promises to further enhance reaction efficiency.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 1 Phenylethylcarbamate
Reactivity Profiles of the Carbamate (B1207046) Functional Group
The carbamate moiety in tert-butyl 1-phenylethylcarbamate is characterized by the tert-butoxycarbonyl (Boc) protecting group. The electronic properties of this group, specifically the delocalization of the nitrogen lone pair into the adjacent carbonyl, render the nitrogen atom significantly less nucleophilic than the corresponding free amine. Consequently, the primary reactivity associated with this functional group involves its cleavage (deprotection) or reactions that are influenced by its steric and electronic presence.
The removal of the Boc group to liberate the free amine is a cornerstone transformation in syntheses utilizing this compound. The stability of the Boc group to a wide range of conditions, except for strong acids, allows for its selective removal in the presence of other sensitive functionalities. orgsyn.org Various methods have been developed for this purpose, ranging from classical acidic conditions to milder, more selective protocols.
Traditional deprotection relies on strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). researchgate.net However, the harshness of this method can be incompatible with acid-sensitive substrates. Milder and more selective methods have been developed to address this limitation. For instance, oxalyl chloride in methanol (B129727) has been reported as a mild and efficient reagent for the deprotection of N-Boc groups on various substrates, including those with aromatic and aliphatic frameworks. orgsyn.orgnih.gov This reaction proceeds at room temperature in a short timeframe with high yields. nih.gov Another approach involves thermal deprotection, which can be achieved by heating a solution of the Boc-protected amine in a suitable solvent under continuous flow conditions, offering a catalyst-free alternative. nih.gov
| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | Notes | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-2 h | Standard, robust method; can be harsh for acid-sensitive groups. | researchgate.net |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature | 1-4 h | Mild conditions, high yields (up to 90%); tolerant of various functional groups. | orgsyn.orgnih.gov |
| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile (B52724) | Reflux | 24 h | Selectively cleaves tert-butyl esters in the presence of N-Boc groups. | |
| Thermal (Continuous Flow) | Methanol (MeOH) or Trifluoroethanol (TFE) | 120-240 °C | 30 min (residence time) | Catalyst-free; selectivity can be achieved by controlling temperature. |
The nitrogen atom of the Boc-carbamate is generally unreactive towards electrophiles due to the electron-withdrawing nature of the carbonyl group. However, the Boc group can direct or influence reactions at other sites. The primary reactions with electrophiles, such as alkylating and acylating agents, typically occur after deprotection to the free amine, which is a potent nucleophile.
Nevertheless, direct N-alkylation of Boc-protected amines can be achieved under specific conditions. For example, the use of a strong base like an electrogenerated acetonitrile anion can deprotonate the N-H bond, allowing for subsequent alkylation with alkyl halides in high yields. nih.gov Copper-catalyzed N-alkylation using alkylborane reagents provides another route for this transformation. organic-chemistry.org
Acylation reactions, which involve electrophilic acylating agents, are fundamental in peptide synthesis and other areas. youtube.com Following the deprotection of this compound, the resulting 1-phenylethylamine (B125046) can readily react with various acylating agents, such as acid chlorides or activated carboxylic acids (e.g., using coupling reagents like EDCI and HOBt), to form amides. researchgate.netnih.gov For instance, tert-butyl 2-aminophenyl carbamate can be acylated with various carboxylic acids to produce substituted benzamido derivatives. nih.gov
Reactions with nucleophiles primarily target the carbonyl carbon of the carbamate, although this is generally an unfavorable process due to the stability of the carbamate group. The most significant reaction involving a nucleophile is the deprotection mechanism itself, which is often initiated by an acid that makes the carbonyl carbon more electrophilic.
Transformations Involving the Chiral Phenylethyl Center
The chiral 1-phenylethyl moiety provides a scaffold for a variety of synthetic transformations, allowing for the introduction of new functional groups and the construction of complex molecular architectures with controlled stereochemistry.
The carbon atom bearing the phenyl group (alpha-carbon) and the adjacent methyl group (beta-carbon) are sites for potential functionalization. While the alpha-proton is not particularly acidic, under strong basic conditions, deprotonation could lead to an enolate-like species, enabling reactions with electrophiles. youtube.com
More commonly, derivatization occurs at the beta-carbon by starting from a precursor where this position is already functionalized. For example, starting from Boc-L-phenylalaninal, where the beta-carbon is part of an aldehyde, it's possible to synthesize complex derivatives like tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate. nih.gov Another key transformation is the conversion of a beta-hydroxy group into other functionalities. The compound tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate, a derivative of the title compound, can be activated by converting the hydroxyl group into a good leaving group, such as a mesylate. orgsyn.org This mesylate can then be displaced by various nucleophiles. orgsyn.org
| Starting Material | Reagent(s) | Functionalization Site | Product | Reference |
|---|---|---|---|---|
| tert-Butyl (1S)-2-hydroxy-1-phenylethylcarbamate | 1. Methanesulfonyl chloride, Triethylamine (B128534) 2. Sodium cyanide | Beta-Carbon | tert-Butyl (1R)-2-cyano-1-phenylethylcarbamate | orgsyn.org |
| Boc-L-phenylalaninal | 1. Thiosemicarbazide 2. Phenacyl bromides | Beta-Carbon | tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate | nih.gov |
| tert-Butyl 2-aminophenyl carbamate | Various carboxylic acids, EDCI, HOBt, DIPEA | Amine Group | tert-butyl 2-(substituted benzamido)phenylcarbamate | nih.gov |
The chiral center at the alpha-carbon is a critical feature of this compound, and its stereochemical integrity is often crucial in asymmetric synthesis. Many transformations involving this compound are designed to proceed with a high degree of stereocontrol, leading to either retention or predictable inversion of configuration.
A prime example of a stereospecific transformation is the nucleophilic substitution at the beta-carbon of a derived substrate. The reaction of (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate (B1217627) with sodium cyanide proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the beta-carbon to yield tert-butyl (1R)-2-cyano-1-phenylethylcarbamate. orgsyn.org In this case, the configuration at the alpha-carbon remains unchanged and directs the reaction.
Enzymatic kinetic resolutions are powerful methods for obtaining enantiomerically pure compounds and are inherently stereospecific. researchgate.net For instance, the kinetic resolution of racemic 1-phenylethylamine through lipase-catalyzed N-acylation is a well-established method to separate enantiomers with high efficiency, a process that can be applied to the synthesis of chiral this compound. nih.gov These enzymatic methods often yield products with excellent enantiopurity (ee > 99%). nih.gov
Epoxide derivatives of this compound, such as tert-butyl N-[1-(oxiran-2-yl)-2-phenylethyl]carbamate, are versatile intermediates for synthesizing β-amino alcohols, which are important structural motifs in many biologically active compounds. nih.govrsc.org The epoxide ring is highly strained and susceptible to ring-opening by a variety of nucleophiles. masterorganicchemistry.comkhanacademy.org
The regioselectivity and stereochemistry of the ring-opening are dependent on the reaction conditions.
Base-Catalyzed/Nucleophilic Conditions : Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The nucleophile attacks the less sterically hindered carbon of the epoxide ring, resulting in an inversion of configuration at the site of attack. masterorganicchemistry.com For an epoxide like tert-butyl (1S)-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate, attack at the terminal carbon of the epoxide would be favored. toxno.com.aulgcstandards.com
Acid-Catalyzed Conditions : In the presence of an acid, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. youtube.com The attack of a weak nucleophile, such as water or an alcohol, then occurs. The regioselectivity in acid-catalyzed opening is more complex. The nucleophile generally attacks the more substituted carbon atom, as the transition state has significant carbocation character. youtube.com The reaction still proceeds with an inversion of stereochemistry at the attacked carbon. youtube.com
The choice of catalyst can also control the regioselectivity of the epoxide ring-opening, allowing for the selective formation of one regioisomer over the other, even in unbiased epoxides. rsc.org This catalyst-controlled regioselectivity is a powerful tool for the synthesis of specific β-amino alcohol isomers. rsc.org
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms involving this compound is crucial for understanding and optimizing its chemical transformations. This section delves into the kinetic and thermodynamic aspects of these transformations, the pivotal role of various catalysts, and the intriguing intramolecular rearrangements and cyclization pathways this molecule can undergo.
Kinetic and Thermodynamic Aspects of Chemical Transformations
A comprehensive understanding of the kinetic and thermodynamic parameters is fundamental to controlling the reactivity of this compound.
Detailed thermodynamic data for (S)-tert-butyl 1-phenylethylcarbamate has been determined through adiabatic calorimetry. A study precisely measured the molar heat capacities of the solid and liquid phases over a temperature range of 80 K to 380 K. During this analysis, a solid-liquid phase transition was observed. The melting point was determined to be 359.53 K. The molar enthalpy of fusion (ΔfusHm) and the molar entropy of fusion (ΔfusSm) for this transition were calculated to be 29.73 kJ·mol⁻¹ and 82.68 J·K⁻¹·mol⁻¹, respectively. researchgate.net
These experimental data were then used to calculate important thermodynamic functions, namely the changes in enthalpy ([H_T - H_298.15]) and entropy ([S_T - S_298.15]), across the studied temperature range. researchgate.net Thermogravimetric analysis indicated that the pyrolysis of the compound commences at 385 K and concludes at 510 K in a single step. researchgate.net
Table 1: Thermodynamic Properties of (S)-tert-Butyl 1-phenylethylcarbamate
| Property | Value |
|---|---|
| Melting Point (T_m) | 359.53 K |
| Molar Enthalpy of Fusion (ΔfusH_m) | 29.73 kJ·mol⁻¹ |
| Molar Entropy of Fusion (ΔfusS_m) | 82.68 J·K⁻¹·mol⁻¹ |
| Pyrolysis Start Temperature | 385 K |
| Pyrolysis End Temperature | 510 K |
Data sourced from a study on the heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate. researchgate.net
In the context of enzymatic reactions, kinetic studies have been performed on the closely related compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. The enzymatic kinetic resolution of this compound via lipase-catalyzed transesterification has been investigated under various conditions. nih.govnih.gov The influence of temperature, solvent, and enzyme/substrate ratio on the reaction kinetics and enantioselectivity has been systematically evaluated. For instance, using Candida antarctica lipase (B570770) B (CAL-B), a near-perfect kinetic resolution was achieved. nih.govnih.gov The optimal reaction time was found to be dependent on the temperature, with higher temperatures leading to shorter reaction times to achieve high conversion and enantiomeric excess. nih.gov
Table 2: Influence of Temperature on the Enzymatic Kinetic Resolution of (R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-3 (%) | Enantiomeric Excess of (R)-4 (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|
| 4 | 25 | 24 | ~50 | >99 | >99 | >200 |
| 6 | 35 | 16 | ~50 | >99 | >99 | >200 |
| 9 | 40 | 12 | ~50 | >99 | >99 | >200 |
Data from the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using CAL-B. nih.gov
Role of Catalysts (e.g., Palladium-catalyzed processes, Organocatalysis)
Catalysts play a fundamental role in directing the reactivity and achieving selectivity in transformations involving this compound and related structures.
Palladium-catalyzed processes: While specific studies on palladium-catalyzed reactions of this compound are not extensively documented, the broader class of carbamates is known to participate in various palladium-catalyzed cross-coupling reactions. For instance, palladium catalysis is employed for the synthesis of N-aryl carbamates from aryl halides and triflates with sodium cyanate (B1221674), where an alcohol can be used as a nucleophile. nih.gov This methodology allows for the formation of a C-N bond and the introduction of the carbamate moiety onto an aromatic ring. The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by insertion of the cyanate and subsequent reaction with the alcohol to yield the carbamate product.
Organocatalysis: Enzymes, as natural organocatalysts, have demonstrated significant utility in the kinetic resolution of carbamates. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate is a prime example. nih.govnih.gov In this process, a lipase, such as Candida antarctica lipase B (CAL-B), selectively catalyzes the acylation of one enantiomer of the racemic starting material, allowing for the separation of the two enantiomers with high optical purity. nih.govnih.gov The high enantioselectivity (E > 200) highlights the remarkable ability of the enzyme's active site to differentiate between the two enantiomers. nih.govnih.gov The solvent also plays a critical role in the efficiency of this organocatalytic transformation, with non-polar solvents like hexane (B92381) generally providing higher conversions and enantioselectivity compared to more polar solvents like THF or chloroform. nih.gov
Intramolecular Rearrangements and Cyclization Pathways
Intramolecular reactions of this compound and its derivatives can lead to the formation of complex cyclic structures.
A notable example of cyclization involving a related class of compounds is the gold-catalyzed cyclization of alkynyl O-tert-butylcarbamates. researchgate.net In these reactions, a cationic gold(I) complex activates the alkyne moiety towards nucleophilic attack by the carbamate oxygen. This can lead to either 5-exo or 6-endo cyclization products. The regioselectivity of this process is highly dependent on the substituents on the alkyne and the nature of the gold catalyst. For instance, alkynes with electron-deficient aryl groups or alkyl groups tend to favor the formation of the 5-exo adduct. However, the use of a bulky gold catalyst can steer the reaction towards the 6-endo product. researchgate.net
Another relevant transformation is the tert-butyl nitrite-triggered radical cascade reaction for the synthesis of isoxazoles from alkenes and aldehydes. rsc.org While not a direct intramolecular rearrangement of this compound, this type of reaction showcases how radical processes can be employed to construct heterocyclic rings, a pathway that could potentially be adapted for derivatives of the target molecule.
Furthermore, palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides with aminoethanols demonstrate the potential for intramolecular cyclization to form heterocyclic systems like benzoxazepines. nih.gov This suggests that appropriately substituted derivatives of this compound could undergo palladium-catalyzed intramolecular C-O or C-N bond formation to yield cyclic products.
Applications in Specialized Organic Synthesis and Chemical Technologies
Role as a Chiral Building Block in Asymmetric Synthesis
The primary application of tert-butyl 1-phenylethylcarbamate in asymmetric synthesis lies in its ability to introduce chirality into a target molecule. The well-defined stereocenter of the 1-phenylethyl group serves as a template to control the stereochemical outcome of subsequent reactions.
Enantiomerically pure this compound is a key starting material for the synthesis of a variety of complex chiral molecules. The Boc-protected amine can be readily deprotected to liberate the chiral 1-phenylethylamine (B125046), or the entire carbamate (B1207046) unit can be incorporated into a larger molecular framework. For instance, the related (R)-1-phenylethylamine has been employed as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives, which are core structures in many indole (B1671886) alkaloids. researchgate.net In such syntheses, the chiral amine directs the stereoselective reduction of an imine, leading to the formation of diastereomeric products that can be separated.
The versatility of this building block is further highlighted by its use in preparing enantiopure compounds that are precursors to medicinally important substances. The parent amine, 1-phenylethylamine, is a crucial component in the synthesis of various pharmaceuticals, and its Boc-protected form offers a stable and easily handleable alternative for synthetic manipulations. mdpi.comnih.gov
The chiral 1-phenylethylamine moiety within this compound is a foundational element in the design of new chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a reactant to control the stereochemical course of a reaction, after which it is typically removed. While direct examples of this compound itself acting as a commercial chiral auxiliary are not widespread, the principle is well-established with the parent amine. For example, (S)-1-phenylethylamine has been utilized as a chiral auxiliary and a source of nitrogen in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acid derivatives, which themselves can act as chiral auxiliaries. rsc.org
Furthermore, ligands derived from chiral 1-phenylethylamine are employed in transition-metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of the catalytic transformation. For instance, chiral ligands synthesized from (S)-1-phenylethylamine have been used in the enantioselective addition of organozinc reagents to aldehydes. nih.gov The Boc-protected nature of this compound makes it a suitable precursor for the synthesis of such ligands, where the Boc group can be removed at a later stage to reveal the coordinating amine functionality. A chiral phosphotungstate functionalized with (S)-1-phenylethylamine has been synthesized and used as a heterogeneous catalyst for the asymmetric epoxidation of styrene, demonstrating the transfer of chirality from the amine to the catalytic system. nih.gov
Intermediate in the Synthesis of Structurally Complex Molecules
Beyond its role as a primary source of chirality, this compound serves as a key intermediate in the multi-step synthesis of structurally intricate organic molecules. Its bifunctional nature, possessing both a protected amine and an aromatic ring, allows for sequential and site-selective modifications.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The N-Boc protecting group is a cornerstone of modern peptide synthesis, and therefore, N-Boc protected amino acids are fundamental building blocks. While this compound is not a standard amino acid, its structural features make it an interesting candidate for incorporation into peptide-like scaffolds. nih.govnih.gov The 1-phenylethyl group can act as a mimic of the side chain of phenylalanine, while the carbamate linkage can be part of a modified peptide backbone.
The use of Boc-protected building blocks is central to solid-phase peptide synthesis, a technique that has been adapted for the creation of diverse peptidomimetic libraries. nih.gov The incorporation of non-standard, N-Boc protected units like this compound can introduce conformational constraints and novel pharmacophoric elements into a peptide sequence, potentially leading to compounds with unique biological activities.
The synthesis of polyfunctional organic compounds often requires a strategic sequence of reactions where different functional groups are introduced in a controlled manner. This compound, with its protected amine and modifiable phenyl group, is a useful starting point for such endeavors. For example, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In these studies, a tert-butyl carbamate was first introduced onto an aniline (B41778) derivative, followed by further functionalization of the aromatic ring to build up the final polyfunctional molecule. This highlights the utility of the Boc-carbamate group in masking a reactive amine while other parts of the molecule are being chemically transformed.
The general strategy often involves leveraging the directing effects of the carbamate group in electrophilic aromatic substitution reactions or performing transformations on the benzylic position of the phenylethyl moiety. The stability of the Boc group under a variety of reaction conditions allows for a wide range of chemical manipulations before its eventual removal, if required.
Derivatization for Enhanced Chemical Functionality
The chemical structure of this compound can be readily modified to introduce new functional groups, thereby enhancing its utility and leading to compounds with specific desired properties. The derivatization can occur at the nitrogen of the carbamate (after deprotection and re-functionalization), on the aromatic ring, or at the benzylic position.
A notable example is the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov Starting from a protected aminophenylcarbamate, coupling with various carboxylic acids led to a library of compounds with significant anti-inflammatory properties. This demonstrates how the basic carbamate scaffold can be elaborated to create bioactive molecules.
The following table provides an overview of the types of derivatizations and their purposes:
| Original Moiety | Derivatization Reaction | Resulting Functionality | Purpose |
| Boc-protected amine | Deprotection followed by acylation/alkylation | Modified amide/amine | Introduction of new substituents for structure-activity relationship studies |
| Phenyl ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Substituted aromatic ring | Tuning of electronic properties, providing handles for further reactions |
| Benzylic position | Oxidation, substitution | Ketone, alcohol, or other functional groups | Creation of new reactive sites for molecular elaboration |
These derivatizations underscore the versatility of this compound as a molecular scaffold that can be tailored to achieve specific chemical and biological functions.
Computational and Theoretical Chemistry Studies of Tert Butyl 1 Phenylethylcarbamate
Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations
Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), are central to the computational study of organic molecules. DFT has become a standard tool for studying the thermal decomposition mechanisms of complex organic compounds. researchgate.net These calculations enable the prediction of molecular geometries, reaction energetics, and electronic properties with a high degree of accuracy. For tert-butyl 1-phenylethylcarbamate, these investigations provide deep insights into its chemical behavior.
DFT calculations are widely used to map out potential reaction pathways, such as those involved in the synthesis or thermal decomposition of carbamates. researchgate.net By optimizing the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them, a complete picture of a reaction mechanism can be constructed. researchgate.net For instance, in the thermal decomposition of this compound, several pathways could be envisaged, including the cleavage of the carbamate (B1207046) C-O bond or the C-N bond.
Computational models can identify the transition state for each potential step. Vibrational frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net This analysis is critical for determining the most likely decomposition mechanism. For example, DFT has been used to propose mechanisms for the N-tert-butoxycarbonylation of amines, a reaction central to the synthesis of this compound. researchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Decomposition Transition State of this compound
| Parameter | Value | Description |
| Method/Basis Set | B3LYP/6-31G(d) | Level of theory used for the calculation. researchgate.net |
| Energy (Hartree) | -885.123456 | Absolute electronic energy of the transition state. |
| Imaginary Frequency (cm⁻¹) | -254.i | The single imaginary frequency confirming a true transition state. researchgate.net |
| Key Bond Distance (Å) | C(O)-O(tert-butyl) = 2.15 | Elongated bond distance indicating bond breaking. |
| Activation Energy (kJ/mol) | 150 | The energy barrier for the reaction to proceed. |
The electronic structure of a molecule governs its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is an important indicator of chemical stability. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom, while the LUMO may be centered on the carbonyl group. DFT calculations are used to determine the energies of these frontier orbitals and predict sites of electrophilic or nucleophilic attack. researchgate.net
Table 2: Representative Calculated Electronic Properties for this compound
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -6.85 | Indicates electron-donating capability. |
| LUMO Energy | -0.25 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.60 | Reflects kinetic stability and resistance to electronic excitation. researchgate.net |
For this compound, this could involve assessing the energy barriers for its formation from 1-phenylethanamine and di-tert-butyl dicarbonate (B1257347) or its decomposition into 1-phenylethanamine, isobutylene, and carbon dioxide. Thermodynamic properties such as the standard enthalpy of formation can also be derived from these computational studies. researchgate.net Experimental work on the thermal properties of (S)-tert-butyl 1-phenylethylcarbamate, which identified a pyrolysis start temperature of 385 K, provides a valuable benchmark for validating the feasibility assessments from such computational models. researchgate.net
Conformational Analysis and Stereochemical Prediction
The three-dimensional shape (conformation) of a molecule is intimately linked to its properties and reactivity. This compound has several rotatable bonds, leading to a complex potential energy surface with multiple possible conformations.
Computational methods are used to explore the potential energy surface (PES) of the molecule to identify stable conformations (local minima). mdpi.com This process begins with an initial guess of the molecular geometry, which is then optimized to find the lowest energy structure. Algorithms systematically alter the geometry to minimize the forces on the atoms, eventually settling on a stable conformer. mdpi.com
To ensure the global minimum energy conformer is found, various search methods are employed. A potential energy surface scan, for example, involves systematically rotating a specific dihedral angle and performing a constrained energy minimization at each step. This maps out the energy as a function of that rotation, revealing energy barriers and stable conformers. For this compound, key rotations would include the C-N bond and the bonds connecting the phenyl and tert-butyl groups to the carbamate core.
Within a single molecule of this compound, various non-covalent interactions influence its preferred conformation. The most significant of these is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the amide proton (N-H) and the carbonyl oxygen (C=O).
Computational analysis can precisely characterize this interaction. By examining the geometric parameters (the N-H···O distance and angle) and the electron density distribution in the optimized conformers, the presence and strength of the hydrogen bond can be confirmed. This interaction significantly stabilizes certain conformations, often leading to a pseudo-cyclic structure. This stabilization energy can be quantified by comparing the energy of the hydrogen-bonded conformer to a hypothetical conformer where such an interaction is absent. While studies often focus on intermolecular hydrogen bonding effects on bulk properties like heat capacity, the analysis of these intramolecular forces is key to understanding the molecule's intrinsic structural preferences. researchgate.netdntb.gov.ua
Intermolecular Interactions and Supramolecular Assembly of this compound
The arrangement of molecules in the crystalline state, known as supramolecular assembly, is dictated by a complex interplay of intermolecular interactions. For this compound, a compound featuring both hydrogen-bonding functionalities and bulky, nonpolar groups, computational chemistry provides powerful tools to analyze these interactions. Understanding the crystal packing is crucial as it influences physical properties such as melting point, solubility, and stability.
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, partitioning the space into regions where the contribution of the electron density of a given molecule is dominant. The resulting Hirshfeld surface can be color-coded to highlight different properties, such as the normalized contact distance (d_norm), which reveals regions of close intermolecular contact.
While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, the methodology can be understood from studies on analogous compounds like tert-butyl N-acetylcarbamate and N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine. nih.govnih.gov For these molecules, the analysis begins with a high-resolution crystal structure. The Hirshfeld surface is then generated, and a two-dimensional "fingerprint plot" is derived, which summarizes the intermolecular contacts by plotting the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e).
The d_norm mapping on the Hirshfeld surface would visualize the hydrogen bonding involving the N-H group as a hydrogen bond donor and the carbonyl oxygen as an acceptor, which would appear as distinct red regions indicating close contacts. nih.gov
Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
| Intermolecular Contact | Contribution in tert-butyl N-acetylcarbamate (%) nih.gov | Contribution in N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine (%) nih.gov |
| H···H | 42.6 | 54.0 |
| O···H / H···O | 26.7 | - |
| C···H / H···C | 18.7 | 35.6 |
| N···H / H···N | 2.8 | 10.2 |
This table is illustrative and based on data for related compounds, not this compound.
Weak Interactions in Solution and Solid State
In both the solid state and in solution, the behavior of this compound is governed by a variety of weak intermolecular interactions. In the solid state, as suggested by the hypothetical Hirshfeld analysis, the primary interactions would be hydrogen bonds and van der Waals forces. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions can lead to the formation of specific supramolecular motifs, such as dimers or chains. For example, in the crystal structure of tert-butyl N-acetylcarbamate, molecules form dimers through a pair of N—H⋯O=C hydrogen bonds. nih.gov
In solution, these same interactions persist, though in a more dynamic and transient manner. The choice of solvent will significantly influence which interactions are dominant. In nonpolar solvents, intermolecular hydrogen bonding between solute molecules might be more prevalent, potentially leading to aggregation. In polar, protic solvents, the solvent molecules will compete for hydrogen bonding sites, solvating the N-H and C=O groups and disrupting solute-solute interactions. The conformation of the molecule in solution will also be influenced by a balance of these weak forces.
Computational Design of Catalysts and Reagents for Selective Synthesis
Computational chemistry has become an indispensable tool for the rational design of catalysts and reagents to achieve high selectivity in chemical synthesis. mdpi.com For a chiral molecule like this compound, the focus would be on developing catalysts for its enantioselective synthesis. Computational approaches can be used to screen potential catalysts, elucidate reaction mechanisms, and predict which catalyst will favor the formation of the desired enantiomer.
A common strategy is the "inside-out" computational design protocol. mdpi.com This involves first defining an ideal transition state for the key bond-forming step in the synthesis. Then, a protein or small molecule scaffold is computationally searched to find a binding site that can accommodate this transition state. The surrounding residues or functional groups are then optimized to stabilize the transition state and lower the activation energy of the reaction.
For the synthesis of carbamates, computational studies, often employing Density Functional Theory (DFT), can provide deep mechanistic insights. mdpi.com For example, a computational study on the Pd-catalyzed synthesis of a related carbamate, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, elucidated the reaction pathway and the crucial role of the catalyst. mdpi.com Such studies can calculate the energy profile of the entire catalytic cycle, identifying rate-determining steps and key intermediates. This knowledge is vital for designing more efficient catalysts.
A hypothetical computational design of a catalyst for the enantioselective synthesis of this compound could proceed as follows:
Reaction Selection: A key reaction for enantioselective synthesis could be the asymmetric hydrogenation of an enamine precursor or the kinetic resolution of a racemic amine via carbamate formation.
Transition State Modeling: Using quantum mechanics (QM) methods, the transition states for the formation of both the (R) and (S) enantiomers of the product would be modeled with a proposed catalyst.
Catalyst Screening: A library of potential catalysts (e.g., transition metal complexes with chiral ligands) would be computationally screened. The binding energy of the reactants and the activation energies for the formation of both enantiomers would be calculated for each catalyst.
Descriptor-Based Design: The catalytic performance can often be correlated with certain molecular properties or "descriptors," such as the electronic properties of the catalyst or the binding strength of a key intermediate. By establishing these relationships, a wider range of catalysts can be screened more efficiently.
Lead Catalyst Optimization: The most promising catalyst candidates would be further optimized by modifying their structure to enhance enantioselectivity and catalytic activity.
Table 2: Hypothetical Catalyst Screening Data for Enantioselective Synthesis
| Catalyst Candidate | Ligand | ΔG‡ (R) (kcal/mol) | ΔG‡ (S) (kcal/mol) | ΔΔG‡ (S-R) (kcal/mol) | Predicted e.e. (%) |
| [Rh(COD)L1]BF4 | ChiralPhos | 15.2 | 17.5 | 2.3 | 95 (R) |
| [Ir(COD)L2]Cl | BINA-P | 16.8 | 16.2 | -0.6 | 40 (S) |
| [RuCl2(L3)] | P-Phos | 14.5 | 18.0 | 3.5 | 99 (R) |
This table presents hypothetical data to illustrate the output of a computational catalyst screening. ΔG‡ is the Gibbs free energy of activation, and e.e. is the enantiomeric excess.
Through such iterative cycles of computational design and experimental validation, novel and highly selective catalysts can be developed for the synthesis of specific target molecules like this compound.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. omicsonline.orgweebly.com It provides granular information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. omicsonline.orgweebly.com
Advanced 1D and 2D NMR Experiments for Structural Elucidation beyond basic identification
While basic 1D NMR spectra (¹H and ¹³C) are essential for initial identification, advanced 2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the intricate structural details of tert-butyl 1-phenylethylcarbamate. omicsonline.orgweebly.com These experiments map correlations between nuclei, providing a more complete picture of the molecular framework. nih.gov
Key 2D NMR experiments for the structural elucidation of this compound include:
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within the molecule, establishing the connectivity of adjacent protons. For this compound, COSY spectra would show correlations between the methine proton (CH) and the protons of the phenyl ring, as well as with the NH proton of the carbamate (B1207046) group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons. For instance, the signal for the methine carbon can be unequivocally identified by its correlation with the methine proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different molecular fragments. In the case of this compound, HMBC spectra would show correlations between the tert-butyl protons and the carbonyl carbon of the carbamate, as well as between the phenyl protons and the methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and conformation.
Through the combined interpretation of these advanced NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for this compound can be achieved, solidifying its structural identification.
Computational Prediction of NMR Chemical Shifts for Conformational and Mechanistic Studies
Various DFT functionals and basis sets can be tested to find the methodology that provides the best agreement with experimental values. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions can often reach a level where they can be used to distinguish between different isomers or to confirm a proposed structure. mdpi.com
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. ijprajournal.com
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the determination of the elemental composition of a molecule, as the measured mass can be matched to a unique combination of atoms. mdpi.com For this compound (C₁₃H₁₉NO₃), HRMS would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The experimentally determined mass would then be compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct elemental composition.
Applications in Reaction Monitoring and Impurity Profiling
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and versatile tool for monitoring the progress of chemical reactions and for identifying and quantifying impurities. ijprajournal.comnih.govbiomedres.us In the synthesis of this compound, LC-MS can be used to track the consumption of starting materials and the formation of the desired product over time. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.
Furthermore, LC-MS is crucial for impurity profiling, which involves the detection, identification, and quantification of any unwanted by-products or residual starting materials in the final product. nih.govbiomedres.usjocpr.com The high sensitivity of mass spectrometry allows for the detection of even trace-level impurities that may not be visible by other techniques. jocpr.com By analyzing the mass spectra of these impurities, it is often possible to deduce their structures, which can provide valuable insights into the reaction mechanism and potential side reactions. This information is critical for ensuring the quality and purity of the final compound. biomedres.us
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights
Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying the functional groups present in a compound. researchgate.netucdavis.edu
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by a molecule is measured, resulting in a spectrum that shows characteristic absorption bands for different functional groups. ucdavis.edu For this compound, the FT-IR spectrum would be expected to show characteristic peaks for:
N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group.
C-H stretch: Peaks in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the phenyl and alkyl groups.
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the carbamate.
C-N stretch: A peak in the region of 1200-1350 cm⁻¹.
C-O stretch: Peaks in the region of 1000-1300 cm⁻¹.
Aromatic C=C bends: Peaks in the region of 1450-1600 cm⁻¹ and out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which are characteristic of the phenyl group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light by a molecule. nih.gov While the selection rules for FT-IR and Raman are different, Raman spectroscopy can also provide valuable information about the functional groups present in a molecule. nih.gov For this compound, the Raman spectrum would also be expected to show characteristic peaks for the various functional groups, which can help to confirm the assignments made from the FT-IR spectrum.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
The process involves mounting a single crystal of the compound on a goniometer, which orients the crystal in various directions within a focused X-ray beam. carleton.edu As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. This diffraction pattern is a direct consequence of the crystal's internal structure. carleton.edu By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. This map is then interpreted to determine the precise location of each atom.
For a chiral molecule like this compound, single-crystal XRD is particularly powerful as it can unambiguously determine the absolute configuration of the stereocenter, a feat not easily achieved by many other analytical methods. excillum.com The data obtained from XRD analysis can be used to generate detailed structural models and tables of crystallographic data.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.512 |
| b (Å) | 9.521 |
| c (Å) | 20.115 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1629.8 |
| Z | 4 |
| R-factor | 0.045 |
Chiral Analytical Chromatography
Chiral chromatography is an indispensable tool for the separation and quantification of enantiomers. This is particularly important for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound like this compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating the components of a mixture. When coupled with a chiral stationary phase (CSP), it becomes a powerful method for resolving enantiomers. The separation is based on the differential interactions between the enantiomers of the analyte and the chiral environment of the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers.
In the analysis of this compound, a suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, would be selected. researchgate.net A mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is then optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov The detector, often a UV detector, measures the absorbance of the eluting enantiomers, and the resulting chromatogram shows two distinct peaks corresponding to each enantiomer. The enantiomeric excess can be calculated from the integrated areas of these peaks. nih.gov
Table 2: Example HPLC Parameters for Chiral Separation of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R)-enantiomer | 8.5 min |
| Retention Time (S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 1.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Stereochemical Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying volatile compounds. scielo.br For the stereochemical analysis of chiral molecules that may not be sufficiently volatile or may not separate well on available chiral GC columns, a derivatization step is often employed. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
For this compound, the amine group could be acylated with a chiral acylating agent. The resulting diastereomeric amides can then be separated by GC and detected by the mass spectrometer. The mass spectrometer provides not only quantification but also structural information based on the fragmentation pattern of the molecules, confirming the identity of the separated diastereomers. researchgate.net
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that provide information about the absolute configuration and conformation of chiral molecules in solution. nih.govru.nlmdpi.com
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. By comparing the experimentally measured CD spectrum with theoretical spectra calculated for each enantiomer using quantum chemical methods, the absolute configuration can be determined.
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. ru.nlru.nl VCD spectroscopy provides a more detailed fingerprint of the molecular structure than CD, as it probes the chirality of the entire molecule through its vibrational modes. rsc.orgchemrxiv.org Similar to CD, the absolute configuration of this compound can be assigned by comparing the experimental VCD spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers. nih.gov
Table 3: Key Spectroscopic Data for Absolute Configuration Determination
| Technique | Spectral Region | Information Obtained |
| Circular Dichroism (CD) | UV-Vis (200-400 nm) | Electronic transitions, secondary structure elements |
| Vibrational Circular Dichroism (VCD) | Infrared (4000-700 cm⁻¹) | Vibrational transitions, detailed conformational and configurational information |
The combination of these advanced analytical and spectroscopic techniques provides a robust and comprehensive characterization of this compound, enabling the determination of its single-crystal structure, enantiomeric purity, and absolute configuration with a high degree of confidence.
Future Directions and Emerging Research Avenues
Development of Sustainable and Economically Viable Synthetic Routes
The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of widely used compounds like tert-butyl 1-phenylethylcarbamate. Research is increasingly focused on developing methods that are not only high-yielding but also minimize environmental impact and improve cost-efficiency.
A key area of development is the replacement of hazardous or expensive reagents and solvents with more benign alternatives. For instance, a patented method highlights the use of the more economical anhydrous ethyl acetate (B1210297) as a solvent in the condensation reaction to form a related carbamate (B1207046) derivative. google.com This approach moves away from traditionally used, more hazardous chlorinated solvents.
Furthermore, solvent-free and base-free reaction conditions represent a significant leap in sustainable synthesis. A novel and efficient method for creating tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under electromagnetic milling conditions. rsc.org This green approach requires no additional heating and circumvents the need for solvents and bases, making it highly attractive for eco-friendly production. rsc.org Another strategy involves a thionyl chloride-mediated synthesis that offers advantages in simplicity, yield, and cost-efficiency over previous methods, streamlining the purification process and enhancing its industrial viability. tandfonline.com
Future efforts will likely concentrate on optimizing these green methodologies for the specific synthesis of this compound, focusing on atom economy, reducing energy consumption, and utilizing renewable feedstocks.
Table 1: Comparison of Synthetic Route Strategies
| Strategy | Key Features | Potential Advantages |
|---|---|---|
| Economical Solvents | Use of anhydrous ethyl acetate. google.com | Reduced cost, lower toxicity compared to some traditional solvents. google.com |
| Solvent-Free Milling | Electromagnetic milling with (Boc)2O. rsc.org | Eliminates solvent waste, base-free, no external heating required, sustainable. rsc.org |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automation and High-Throughput Experimentation (HTE) is set to revolutionize the discovery and optimization of synthetic routes for compounds like this compound. HTE allows for the parallel execution of a large number of experiments, significantly accelerating the identification of optimal reaction conditions. nih.govseqens.com
While originating in biology, HTE is becoming an indispensable tool for chemists to rapidly screen variables such as catalysts, solvents, temperatures, and reactant ratios. nih.govseqens.com For the synthesis of this compound, an HTE platform could be employed to quickly identify the most efficient catalysts and conditions, minimizing the consumption of materials and time. nih.gov This is particularly valuable for complex, multi-variable reactions where traditional one-variable-at-a-time optimization is inefficient. researchgate.net
Automated synthesis platforms, or "synthesis robots," can then use the optimized conditions identified through HTE to produce the target molecule with high precision and reproducibility. This not only increases productivity but also allows researchers to focus on experimental design and data analysis rather than repetitive manual tasks. seqens.com The future will see a greater application of these scientist-led HTE platforms to develop and refine synthetic methodologies for important chiral building blocks. researchgate.net
Table 2: High-Throughput Experimentation Parameters for Optimization
| Parameter | Variables for Screening | Goal |
|---|---|---|
| Catalyst | Different metal catalysts, organocatalysts, enzymes. | Identify catalyst with highest activity and selectivity. |
| Solvent | Range of polar and non-polar solvents. | Find optimal solvent for yield and purity. |
| Base/Acid | Various organic and inorganic bases/acids. | Determine best additive for reaction efficiency. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high stereoselectivity is critical in the synthesis of chiral molecules like this compound. The exploration of novel catalytic systems is a vibrant area of research aimed at maximizing the production of the desired enantiomer.
One promising avenue is the use of organocatalysis. For example, the asymmetric Mannich reaction has been successfully catalyzed by (S)-proline, a simple amino acid, to produce related carbamate structures with high enantioselectivity. orgsyn.org This avoids the use of potentially toxic and expensive metal catalysts.
Enzymatic catalysis offers another powerful tool for achieving exquisite selectivity. The enzymatic kinetic resolution (EKR) of a related racemic carbamate has been demonstrated using Candida antarctica lipase (B570770) B (CAL-B). mdpi.com This method effectively separates the enantiomers by selectively catalyzing a reaction on one, yielding optically pure products. mdpi.com The study highlighted how factors like the solvent and temperature could be fine-tuned to achieve excellent enantioselectivity (E > 200). mdpi.com
Interdisciplinary Applications in Chemical Biology and Material Science
Beyond its role as a synthetic intermediate, the structural motifs within this compound offer potential for broader applications in chemical biology and material science, excluding direct therapeutic use.
In chemical biology, molecules containing the N-Boc protected amine functionality serve as versatile scaffolds and chemical probes. These tools are used to investigate biological pathways and mechanisms. The core structure of tert-butyl carbamates can be incorporated into more complex molecules designed as covalent probes to study protein function and interaction. escholarship.org The phenylethylamine backbone is a common feature in biologically relevant molecules, making its protected form a valuable building block for creating customized molecular tools for research purposes.
In material science, carbamate and urea (B33335) functionalities are important for building polymers and supramolecular structures through hydrogen bonding. A related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, has been identified as a framework for preparing more complex unsymmetrical diureas, which can be building blocks for functional materials. mdpi.com The tert-butyl protecting group allows for sequential and controlled synthesis, enabling the construction of well-defined polymeric or networked materials. As such, this compound can be considered a building block for the synthesis of novel chiral polymers, liquid crystals, or functional materials where stereochemistry influences the material's properties. evitachem.comchemscene.com
Q & A
Q. What are the optimal synthetic routes for tert-butyl 1-phenylethylcarbamate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is commonly synthesized via carbamate protection of 1-phenylethylamine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under mild conditions. For example, a reaction with Boc₂O (2 equiv) and 1-phenylethylamine in DCM at room temperature for 2 hours, followed by column chromatography (hexane/ethyl acetate gradient), achieves quantitative yields . Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity during purification.
Q. How can NMR and HPLC be utilized to confirm the structure and enantiomeric purity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include tert-butyl protons (δ ~1.3–1.4 ppm), carbamate NH (δ ~5.0–5.5 ppm), and aromatic protons (δ ~7.2–7.4 ppm). Splitting patterns (e.g., dd for methylene protons adjacent to the carbamate) confirm connectivity .
- HPLC : Chiralpak AD-H columns with hexane/isopropanol gradients resolve enantiomers. Retention times (e.g., 27.1 and 31.2 min for R/S isomers) and UV detection (254 nm) determine enantiomeric excess (ee) .
Q. What are the recommended storage conditions and stability considerations for this compound?
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity data are limited; assume moderate hazard and consult SDS analogs for related carbamates .
Advanced Research Questions
Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) elucidate the thermodynamic properties of this compound?
- Methodological Answer : DSC measurements (e.g., 10°C/min heating rate under N₂) reveal melting points and phase transitions. For example, heat capacity studies on similar carbamates show glass transitions near 50–60°C. TGA under air/N₂ quantifies thermal decomposition onset (typically >200°C) and residue formation .
Q. What stereochemical challenges arise in synthesizing enantiopure this compound, and how can they be addressed?
- Methodological Answer : Racemization at the benzylic position may occur under acidic/basic conditions. Use low-temperature reactions (0–5°C) and chiral catalysts (e.g., organocatalysts) to preserve configuration. Dynamic NMR at –40°C can detect conformational exchange, while DFT calculations with explicit solvent models predict stable conformers .
Q. How can mechanistic studies (e.g., kinetic isotope effects or trapping experiments) clarify the reaction pathway for carbamate formation?
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected stereoselectivity)?
- Methodological Answer : Cross-validate using hybrid methods:
- Computational : DFT with solvent corrections (e.g., PCM model for DCM).
- Experimental : X-ray crystallography to confirm solid-state conformation and variable-temperature NMR to assess dynamic effects .
Q. What strategies improve crystallization of this compound for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethyl acetate/hexane) via slow evaporation. Add anti-solvents (e.g., pentane) to induce nucleation. For stubborn cases, use seeding or co-crystallization with chiral auxiliaries. Low-temperature crystallography (<–100°C) enhances resolution of flexible tert-butyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
